1,5-Pentanediol

Catalog No.
S601743
CAS No.
111-29-5
M.F
C5H12O2
M. Wt
104.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,5-Pentanediol

CAS Number

111-29-5

Product Name

1,5-Pentanediol

IUPAC Name

pentane-1,5-diol

Molecular Formula

C5H12O2

Molecular Weight

104.15 g/mol

InChI

InChI=1S/C5H12O2/c6-4-2-1-3-5-7/h6-7H,1-5H2

InChI Key

ALQSHHUCVQOPAS-UHFFFAOYSA-N

SMILES

C(CCO)CCO

Solubility

Miscible with water
Soluble in water
Miscible with methanol, ethanol, acetone, ethyl acetate. Soluble in ether (25 °C) 11% w/w. Limited solubility in benzene, trichloroethylene, methylene chloride, petroleum ether, heptane.
Soluble in alcohols, acetone, and relatively insoluble in aliphatic and aromatic hydrocarbons

Synonyms

1,5-Dihydroxypentane; 1,5-Pentamethylene Glycol; NSC 5927; Pentamethylene Glycol; Pentylene Glycol; α,ω-Pentanediol; ω-Pentanediol

Canonical SMILES

C(CCO)CCO

Biodegradable Polymers

One of the most promising research areas for 1,5-PDO involves its use as a building block for bio-based and biodegradable polymers. Due to its structure, 1,5-PDO can be readily incorporated into the synthesis of polyesters, polycarbonates, and polyurethanes []. These polymers, derived from renewable resources, offer a more sustainable alternative to traditional petroleum-based plastics [].

Research is ongoing to optimize the production and properties of these bio-based polymers using 1,5-PDO. Studies explore their potential applications in various fields, including packaging materials, textiles, and biomedical devices [].

Chemical Synthesis

Beyond polymers, 1,5-PDO serves as a valuable intermediate in various organic syntheses. Its unique structure with two hydroxyl groups spaced by five carbons allows researchers to utilize it in diverse reactions. Examples include:

  • Enantioselective synthesis: Research explores the use of 1,5-PDO in the development of selective synthesis methods for specific chiral molecules with potential applications in pharmaceuticals and other fields [].
  • Thin film deposition: Studies investigate the use of 1,5-PDO as an oxygen precursor for the creation of thin films of materials like zinc oxide through a technique called atomic layer deposition [].

These examples highlight the versatility of 1,5-PDO as a starting material for various chemical transformations in scientific research.

Future Research Directions

The exploration of 1,5-PDO's potential in scientific research is still ongoing. Future research directions may involve:

  • Developing efficient and cost-effective methods for large-scale production of 1,5-PDO from renewable resources.
  • Further exploration of its application in bio-based materials with improved properties and functionalities.
  • Investigating its potential in other areas of organic synthesis and material science.

1,5-Pentanediol is a linear aliphatic diol with the molecular formula C5H12O2C_5H_{12}O_2 and a molecular weight of approximately 104.15 g/mol. It is known by several names, including α,ω-Pentanediol, Pentamethylene glycol, and 1,5-Dihydroxypentane. This compound features two hydroxyl groups located at the first and fifth carbon atoms of the pentane chain, giving it unique chemical properties that make it suitable for various applications in industrial chemistry and materials science .

  • Limited data exists on the specific hazards of PDO.
  • As a general guideline, diols can irritate skin and eyes upon contact.
  • Standard laboratory safety practices should be followed when handling PDO, including wearing gloves, eye protection, and working in a well-ventilated area [].
Typical of alcohols, including:

  • Esterification: Reacting with carboxylic acids to form esters, which are important in the production of plastics and resins.
  • Dehydration: Under acidic conditions, 1,5-pentanediol can undergo dehydration to yield cyclic ethers or other products.
  • Hydrogenation: It can be produced through the catalytic hydrogenation of glutaric acid or its esters .

The biological activity of 1,5-pentanediol has been explored in various studies. It exhibits low toxicity and is considered safe for use in personal care products and cosmetics. Its hydrophilic nature allows it to function as a humectant, helping to retain moisture in formulations. Additionally, its potential as an antimicrobial agent has been investigated, although more research is needed to fully understand its effects on microbial growth .

There are several methods for synthesizing 1,5-pentanediol:

  • Catalytic Hydrogenation: The most common method involves the hydrogenation of glutaric acid or its esters (e.g., dimethyl glutarate) using metal catalysts such as nickel or palladium .
  • From Tetrahydrofurfuryl Alcohol: Recent studies have demonstrated the selective production of 1,5-pentanediol from tetrahydrofurfuryl alcohol using various catalysts under mild conditions, achieving high yields .
  • Biobased Processes: Innovative methods have been developed that utilize biomass-derived substrates like acetic acid and 3,4-dihydro-2H-pyran to produce 1,5-pentanediol through successive reactions .

1,5-Pentanediol has a wide range of applications across different industries:

  • Cosmetics and Personal Care: Used as a moisturizer and humectant.
  • Plastics and Polymers: Acts as a building block for polyesters and polyurethanes.
  • Pharmaceuticals: Utilized in drug formulations due to its solubility properties.
  • Food Industry: Occasionally used as a food additive due to its low toxicity .

Several compounds share structural similarities with 1,5-pentanediol. Here are some notable examples:

Compound NameFormulaKey Features
1,2-EthanediolC2H6O2Commonly known as ethylene glycol; used as antifreeze
1,3-PropanediolC3H8O2Used in cosmetics; less viscous than 1,5-pentanediol
1,4-ButanediolC4H10O2Important in polymer production; higher reactivity
1,6-HexanediolC6H14O2Used in plasticizers; longer chain increases hydrophobicity

Uniqueness of 1,5-Pentanediol

1,5-Pentanediol's unique positioning of hydroxyl groups at the terminal ends of the pentane chain distinguishes it from other diols. This configuration imparts specific physical properties such as higher boiling points and lower volatility compared to shorter-chain diols like 1,2-ethanediol or 1,3-propanediol. Its versatility in applications ranging from cosmetics to industrial materials further highlights its significance within this class of compounds .

Physical Description

Liquid

Color/Form

Viscous, oily liquid
Colorless

XLogP3

-0.1

Boiling Point

239.0 °C
240 °C

Flash Point

129 °C (265 °F) (open cup)
136 °C (277 °F) - closed cup

Density

0.9941 g/cm cu at 20 °C; 0.9858 g/cm cu at 25 °C

LogP

log Kow = 0.27 (est)

Melting Point

-18.0 °C
-18 °C

UNII

07UXZ0SCST

GHS Hazard Statements

Aggregated GHS information provided by 326 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 282 of 326 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 44 of 326 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (11.36%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (11.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (11.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: 1,5-Pentanediol is a colorless, thick, oily liquid. It has a bitter taste. 1,5-Pentanediol mixes easily with water. USE: 1,5-Pentanediol is an important commercial chemical. It is used in inkjet cartridges, as a plasticizer in adhesives and in brake fluids. It is used as a preservative, moisturizer and solvent in cosmetics and pharmaceuticals. EXPOSURE: Workers that use 1,5-pentanediol may breathe in vapors or have direct skin contact. The general population may be exposed by dermal contact with consumer products containing this compound, such as products for hair loss, cold sores, fungal nail problems, dry and scaly feet, and eczema. If 1,5-pentanediol is released to the environment, it will be broken down in air. It is not expected to be broken down by sunlight. It will not move into air from moist soil and water. It is expected to move quickly through soil. It will be broken down by microorganisms, and is not expected to build up in fish. RISK: 1,5-Pentanediol is non-irritating to the skin and has a low potential for allergic skin reactions in most humans. No additional data on potential toxic effects in humans were available. 1,5-Pentanediol was mildly irritating to eyes in some laboratory animals. No toxic effects were observed in laboratory animals that breathed very high air levels of 1,5-pentanediol for 8 hours. No additional data on potential toxic effects in laboratory animals were available. Data on the potential for 1,5-pentanediol to cause cancer, birth defects or reproductive effects in laboratory animals were not available. The potential for 1,5-pentanediol to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Therapeutic Uses

1,5-Pentanediol has been reported to have antimicrobial and antifungal properties in pharmaceutical applications. Additionally, 1,5-pentanediol has reported uses in products for hair loss, cold sores, nail problems, dry and scaly feet, and eczema; it can be used as a moisturizing substance and solvent.
A controlled, double-blind comparative study was conducted to evaluate the treatment of atopic dermatitis with hydrocortisone and 1,5-pentanediol. Patients with atopic dermatitis were treated 2x/day with either 1% hydrocortisone (n=31) or 1% hydrocortisone with 25% 1,5-pentanediol (n=32) in a cream formulation for 6 weeks. Quantitative bacteria cultures were taken for Staphylococcus aureus (commonly seen in the skin of atopic dermatitis patients) from the lesional skin prior to treatment and at weeks 2, 4, and 6 of treatment. The results indicated that the hydrocortisone-only formulation was effective for 68% of the patients in that test group; the hydrocortisone plus 1,5-pentanediol formulation was effective for 69% in that group. There was a statistically significant reduction in S. aureus (baseline to week 2 and baseline to week 6) in the hydrocortisone plus 1,5-pentanediol group, which was not observed in the hydrocortisone-only group. There were 2 instances in each treatment group of "slight burning sensation" following cream application. The study authors noted that bacteria are not likely to develop resistance to 1,5-Pentanediol because of the interaction of diols on membranes.
The therapeutic effect of 1,5-Pentanediol was investigated for the treatment of herpes simplex labialis (cold sore virus) in a placebo-controlled, randomized, double-blind clinical trial. Patients included in the trial were those with known, frequent recurrences of herpes labialis. The treatment group (n=53) received 25% 1,5-pentanediol in a gel formulation, which was applied to both lips (0.04 g total/day) during the 26-week prophylactic evaluation. The placebo group (n=52) received the same gel formulation without 1,5-Pentanediol for 26 weeks. During the occurrence of herpes labialis episodes the treatment gel or placebo was applied to both lips (0.16 g total/day) for 5 days and then the prophylactic treatment resumed until the next herpes episode. The herpes episodes reported during the trial were 109 for the treatment group and 120 for the placebo group. 1,5-Pentanediol did not demonstrate a prophylactic effect, compared to the placebo, in preventing the recurrence of herpes labialis. However, there was a statistically significant improvement in blistering, swelling, and pain for the therapeutic use of 1,5-pentanediol as compared to the placebo. There were no treatment-related adverse events attributable to 1,5-pentanediol or the placebo reported. In the treatment and placebo groups, body weight and temperature, heart rate, and clinical parameters were nearly unchanged.

Vapor Pressure

0.00 mmHg
3.90X10-3 mm Hg at 25 °C

Pictograms

Irritant

Irritant

Impurities

A gas chromatographic/mass-spectrometry analysis was performed to determine the impurities in 1,5-Pentanediol. 1,5-Pentanediol was found to be 98.1% pure with a total of 0.28% unknown impurities, stated by the authors not to be diols. Contamination by water, 1,5-hexanediol, and 1,6-Hexanediol was found to be 0.02%, 1.02%, and 0.56%, respectively. Other diol impurities, including 1,4-Butanediol, 2,5-Hexanediol, and cyclic diols, were below the limit of detection (< 0.05%).

Other CAS

111-29-5

Wikipedia

1,5-pentanediol

Methods of Manufacturing

1,5-Pentanediol usually is produced by catalytic hydrogenation of glutaric acid or of its esters, e.g., dimethyl glutarate, although dicarboxylic acid mixtures containing glutaric acid also may be used, giving typically a mixture of 1,4-butanediol, 1,5-pentanediol, and 1,6-hexanediol.
Prepd by hydrogenolysis of tetrahydrofurfuryl alcohol in the presence of copper chromite.

General Manufacturing Information

Plastic material and resin manufacturing
Printing ink manufacturing
1,5-Pentanediol: ACTIVE

Analytic Laboratory Methods

The U.S. Consumer Product Safety Commission announced a recall of Aqua Dots (Spin Master Ltd.; Toronto, Canada) on November 7, 2007 due to children becoming ill after swallowing beads from these toy craft kits. Reports suggested that the beads contained 1,4-butanediol (1,4-BD), a precursor to gamma-hydroxybutyrate (GHB), rather than the intended, but more expensive 1,5-pentanediol (1,5-PD). We measured the 1,4-BD and 1,5-PD content of Aqua Dots beads to determine if 1,5-PD had been completely substituted with 1,4-BD by the manufacturer, and if the reported clinical effects from swallowing Aqua Dots beads were consistent with the estimated ingested 1,4-BD dose. In vitro bench research using gas chromatography-mass spectroscopy (GC-MS) was performed. Dilute samples of pure 1,4-BD and 1,5-PD in water were used for the calibration of the GC-MS instrument. We then soaked Aqua Dots beads in water for varying durations, and the resultant solutions were analyzed for 1,4-BD and 1,5-PD content. Aqua Dots beads weighed 79.3 mg each (+/- 0.6 mg, SD), and contained 13.7% (+/- 2.4%, SD) 1,4-BD by weight; this corresponds to a 1,4-BD content of 10.8 mg (+/- 1.9 mg, SD) per bead. No 1,5-PD was detected in any beads. Aqua Dots beads contained a surprisingly high amount (nearly 14%) of extractable 1,4-BD. No 1,5-PD was detected, corroborating reports that this chemical had been completely replaced with a substitute that is metabolized into GHB after ingestion. Reports of ataxia, vomiting, seizure activity, and self-limited coma in children are consistent with the ingestion of several dozen Aqua Dots beads.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Hygroscopic. Storage class (TRGS 510): Combustible liquids.

Interactions

The ability of propanediol, 1,4-butanediol, and 1,5-pentanediol to enhance the penetration of the drug estradiol in human skin was evaluated in an in vitro experiment using a Franz diffusion cell. The test substance (100 uL of 0.12% [(3)H]estradiol in 1:10 propanediol, 1,4-butanediol, or 1,5-pentanediol/ethanol solution) was applied to the dermis, which faced the receptor side of the cell. Receptor fluid samples were collected at various time points. The steady-state flux of propanediol, 1,4-butanediol, and 1,5-pentanediol was determined to be 0.11, 0.017, and 0.005 ug/sq cm/hr, respectively, indicating a decrease in steady-state flux with increasing alkyl chain length. After ~ 85-90 minutes the permeability of [(3)H]estradiol in human skin was ~ 5-6 ug/sq cm with propanediol and < 1 ug/sq cm with 1,4-butanediol or 1,5-pentanediol.
Penetration enhancement tests in vitro showed 1,5-pentanediol to be a penetration enhancer for certain pharmaceutical drugs. Test cream formulations containing 0.1% tri-iodothyroacetic acid (TRIAC; a thyroid hormone analog) and either 1,5-pentanediol (10%) or 1,2-propanediol (10%) showed 1,5-pentanediol to be a more effective penetration enhancer than 1,2-propanediol for TRIAC in a multilayer membrane system (MMS) experiment. Results for 1,5-pentanediol indicated that 33% of the TRIAC (pharmacologically active agent) was released from the carrier vehicle, or formulation (in MMS), to enable TRIAC to contact the skin at the epidermal surface by 30 minutes post-application; 62% TRIAC was released from the formulation by 300 minutes. In a separate experiment, test cream formulations containing 1% hydrocortisone and either 1,5-pentanediol (25%) or 1,2-propanediol (25%) were evaluated using human breast skin. Both 1,5-pentanediol (increased drug absorption 4-fold, compared to controls) and 1,2-propanediol (increased drug absorption 13-fold, compared to controls) were shown to be penetration enhancers. However, 1,2-propanediol enhanced the transfer of the drug through the skin more effectively and 1,5-Pentanediol increased retention of the drug in the skin more effectively (receptor fluid collected up to 60 hours post-application). Another experiment evaluating test cream formulations containing 0.1% mometasone furoate and either 1,5-pentanediol (25%) or hexylene glycol (12%) revealed that both formulations were percutaneous absorption enhancers in human breast skin (receptor fluid collected up to 60 hours post-application). The absorption of 0.1% mometasone furoate into the skin was 6% using 1,5-pentanediol and 7% using hexylene glycol as penetration enhancers.
1,5-Pentanediol (5% and 20%) and 1,2-propanediol (5% and 20%) were ... evaluated in an in vitro experiment investigating the penetration enhancement of 1% terbinafine, a lipophilic drug used to treat foot and nail fungus, in a hydrogel formulation. Both alkane diols were found to be percutaneous absorption enhancers in human breast skin (receptor fluid collected up to 60 hours post-application). Results indicated that 21% and 11% terbinafine was absorbed into the skin with 20% 1,2-propanediol or 20% 1,5-pentanediol, respectively. The 5% 1,2-propanediol or 5% 1,5-pentanediol yielded 19% and 52% terbinafine absorption into skin, respectively. For comparison, the control (1% terbinafine in hydrogel without either alkane diol) resulted in 8% drug absorption into the skin.
1,5-Pentanediol (5%) was not phototoxic and not photosensitizing in a 24-hour occlusive patch test performed following UV-A/UV-B exposure to the treated skin; study authors stated that it does not absorb in the long-wave ultra-violet range.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

Modification of Poly(ethylene 2,5-furandicarboxylate) with Biobased 1,5-Pentanediol: Significantly Toughened Copolyesters Retaining High Tensile Strength and O

Hongzhou Xie, Linbo Wu, Bo-Geng Li, Philippe Dubois
PMID: 30433770   DOI: 10.1021/acs.biomac.8b01495

Abstract

Poly(ethylene 2,5-furandicarboxylate) (PEF) is a biobased polyester characterized by high gas barrier properties as well as high tensile modulus and strength, but poor toughness. Toughening PEF without sacrificing its modulus, strength and gas barrier performance is a great challenge for PEF modification. In this study, high molecular weight random poly(ethylene- co-1,5-pentylene 2,5-furandicarboxylate)s (PEPeFs) were synthesized via melt copolycondensation of 2,5-furandicarboxylic acid (FDCA), ethylene glycol (EG) and 1,5-pentanediol (PeDO), a cheap, biobased and commercially available odd-carbon comonomer. The synthesized PEPeFs were characterized and assessed with intrinsic viscosity, ATR-FTIR,
H NMR, DSC, TGA and tensile, impact and O
permeation test. Mayo-Lewis equation with "reactivity ratio" of 3.78 for PeDO and 0.75 for EG could be used as an empirical equation to correlate the copolyester composition (ϕ
) with monomer composition. PEPeFs proved nearly amorphous copolyesters having excellent thermal stability. Brittle-ductile transition was achieved at ϕ
as low as 9 mol %. Increasing ϕ
led to increase in elongation at break and notch impact strength and decrease in T
, O
barrier performance and tensile modulus and strength. However, in comparison with PEF, PEF-rich PEPeFs (ϕ
9-47%) not only showed greatly improved elongation at break (29-265% vs 4%) and enhanced impact strength (2.2-3.9 kJ/m
) but also retained very high Young's modulus (2.8-3.3 vs 3.3 GPa) and yielding strength (72-83 vs 82 MPa). Particularly, when compared with bottle-grade PET, PE
Pe
F possesses equal T
(ca. 75 °C) and comparable elongation at break (ca. 115%), but greatly improved yielding strength (83 MPa) and O
gas barrier property (4.8 times). As modified PEF materials possessing superior thermo-mechanical and O
gas barrier properties, these integrally biobased copolyesters may find practical applications in eco-packaging and other fields.


New catalytic strategies for α,ω-diols production from lignocellulosic biomass

Jiayue He, Kefeng Huang, Kevin J Barnett, Siddarth H Krishna, David M Alonso, Zachary J Brentzel, Samuel P Burt, Theodore Walker, Williams F Banholzer, Christos T Maravelias, Ive Hermans, James A Dumesic, George W Huber
PMID: 28678237   DOI: 10.1039/c7fd00036g

Abstract

Catalytic strategies for the synthesis of 1,5-pentanediol (PDO) with 69% yield from hemicellulose and the synthesis of 1,6-hexanediol (HDO) with 28% yield from cellulose are presented. Fractionation of lignocellulosic biomass (white birch wood chips) in gamma-valerolactone (GVL)/H
O generates a pure cellulose solid and a liquid stream containing hemicellulose and lignin, which is further dehydrated to furfural with 85% yield. Furfural is converted to PDO with sequential dehydration, hydration, ring-opening tautomerization, and hydrogenation reactions. Acid-catalyzed cellulose dehydration in tetrahydrofuran (THF)/H
O produces a mixture of levoglucosenone (LGO) and 5-hydroxymethylfurfural (HMF), which are converted with hydrogen to tetrahydrofuran-dimethanol (THFDM). HDO is then obtained from hydrogenolysis of THFDM. Techno-economic analysis demonstrates that this approach can produce HDO and PDO at a minimum selling price of $4090 per ton.


Chemicals from Biomass: Combining Ring-Opening Tautomerization and Hydrogenation Reactions to Produce 1,5-Pentanediol from Furfural

Zachary J Brentzel, Kevin J Barnett, Kefeng Huang, Christos T Maravelias, James A Dumesic, George W Huber
PMID: 28277620   DOI: 10.1002/cssc.201700178

Abstract

A process for the synthesis of 1,5-pentanediol (1,5-PD) with 84 % yield from furfural is developed, utilizing dehydration/hydration, ring-opening tautomerization, and hydrogenation reactions. Although this process has more reaction steps than the traditional direct hydrogenolysis of tetrahydrofurfuryl alcohol (THFA), techno-economic analyses demonstrate that this process is the economically preferred route for the synthesis of biorenewable 1,5-PD. 2-Hydroxytetrahydropyran (2-HY-THP) is the key reaction pathway intermediate that allows for a decrease in the minimum selling price of 1,5-PD. The reactivity of 2-HY-THP is 80 times greater than that of THFA over a bimetallic hydrogenolysis catalyst. This enhanced reactivity is a result of the ring-opening tautomerization to 5-hydoxyvaleraldehyde and subsequent hydrogenation to 1,5-PD.


Cubic and sponge phases in ether lipid-solvent-water ternary systems: phase behavior and NMR characterization

Hanne Evenbratt, Lars Nordstierna, Marica B Ericson, Sven Engström
PMID: 24060205   DOI: 10.1021/la402732a

Abstract

The phase behavior of 1-glyceryl monoleyl ether (GME) in mixtures of water and the solvents 1,5-pentanediol (POL) or N-methyl-2-pyrrolidone (NMP) was investigated by ocular inspection, polarization microscopy, and small-angle X-ray diffraction (SAXD). Phase diagrams were constructed based on analyses of more than 200 samples prepared using the two different solvents at 20 °C. The inverse hexagonal phase formed by GME in excess of water was transformed into the cubic and sponge phase with the increasing amount of each solvent. Particularly POL allowed for the formation of an extended sponge phase area in the phase diagram, comprising up to 70% POL-water mixture. The phase behavior using NMP was found to be similar to the earlier investigated solvent propylene glycol. The extended sponge phase for the POL system was attributed to POLs strong surface/interfacial activity with the potential to stabilize the polar/apolar interface of the sponge phase. The cubic and sponge phases formed using POL were further studied by NMR in order to measure the partitioning of POL between the lipid and aqueous domains of the phases. The domain partition coefficient K (lipid domain/aqueous domain) for POL in cubic and sponge phases was found to be 0.78 ± 0.14 and constant for the two phases.


Aqueous phase hydrogenation of levulinic acid to 1,4-pentanediol

Mengxia Li, Guangyi Li, Ning Li, Aiqin Wang, Wenjun Dong, Xiaodong Wang, Yu Cong
PMID: 24382493   DOI: 10.1039/c3cc48236g

Abstract

For the first time, Mo modified Rh/SiO2 was found to be an effective catalyst for the aqueous phase selective hydrogenation of levulinic acid to 1,4-pentanediol. Over such a catalyst, high levulinic acid conversion (100%) and 1,4-pentanediol yield (70%) can be achieved at low temperature (353 K).


In vivo study of an instantly formed lipid-water cubic phase formulation for efficient topical delivery of aminolevulinic acid and methyl-aminolevulinate

Hanne Evenbratt, Charlotte Jonsson, Jan Faergemann, Sven Engström, Marica B Ericson
PMID: 23727140   DOI: 10.1016/j.ijpharm.2013.05.047

Abstract

We demonstrate a rapidly formed cubic liquid crystalline phase, i.e. typically 1g cubic phase in less than 1 min confirmed by X-ray diffraction, consisting of an ether lipid, 1-glyceryl monooleyl ether (GME), an aprotic solvent (propylene glycol or pentane-1,5-diol) and water. The efficacy of the cubic formulation was tested in vivo by administrating formulations containing 3% (w/w) of the HCl salts of δ-aminolevulinic acid (ALA) or methylaminolevulinate (MAL) to hairless mice. The endogenous formation of protoporphyrin IX (PpIX) was monitored spectrophotometrically as a marker for cellular uptake of active compound. As reference, a commercial product containing 16% (w/w) MAL in an oil-in-water emulsion (Metvix(®)), and a cubic phase based on an ester lipid (glyceryl monooleate, GMO), previously shown to facilitate topical delivery of both ALA and MAL, were applied. It was found that in general the cubic phases gave rise to higher fluorescence levels than the mice exposed to the commercial product. The instantly formed cubic formulations based on GME demonstrated the same efficiency as the GMO based formulations. The results imply that instantly formed cubic formulations opens up new opportunities, particularly for transdermal drug delivery of substances subject to stability problems in, e.g. aqueous environments.


Catalyst-controlled reversal of chemoselectivity in acylation of 2-aminopentane-1,5-diol derivatives

Keisuke Yoshida, Takashi Shigeta, Takumi Furuta, Takeo Kawabata
PMID: 22669359   DOI: 10.1039/c2cc32525j

Abstract

Highly chemo- and regioselective acylation of 2-aminopentane-1,5-diol derivatives has been achieved by organocatalysis. An acyl group can be chemoselectively introduced onto the sterically hindered secondary hydroxy group in the presence of the primary one by virtue of the molecular recognition event of the catalyst.


Synthesis of high molecular weight polyesters via in vacuo dehydrogenation polymerization of diols

David M Hunsicker, Brian C Dauphinais, Sean P Mc Ilrath, Nicholas J Robertson
PMID: 22173989   DOI: 10.1002/marc.201100653

Abstract

The Milstein catalyst has proven to be highly effective for the conversion of alcohols to esters, as well as alcohols and amines to amides and polyamides. We have recently found that the catalyst's range can be extended to very efficient in vacuo dehydrogenation polymerization of α,ω-diols to generate polyesters. The gaseous hydrogen byproduct that is produced is easily removed to drive the equilibrium toward product, which leads to the formation of high molecular weight polymer (M(n) up to 145,000 g mol(-1)). This optimized methodology works well to polymerize diols with a spacer of six carbons or more. Diols with fewer carbons are cyclized to lactone; the dividing point is the dehydrogenation of 1,5-pentanediol, which leads to a mixture of polyester and lactone. Reported herein is the synthesis and characterization of five aliphatic polyesters prepared via this novel dehydrogenation polymerization approach.


Bacterial synthesis of C3-C5 diols via extending amino acid catabolism

Jian Wang, Chenyi Li, Yusong Zou, Yajun Yan
PMID: 32719126   DOI: 10.1073/pnas.2003032117

Abstract

Amino acids are naturally occurring and structurally diverse metabolites in biological system, whose potentials for chemical expansion, however, have not been fully explored. Here, we devise a metabolic platform capable of producing industrially important C3-C5 diols from amino acids. The presented platform combines the natural catabolism of charged amino acids with a catalytically efficient and thermodynamically favorable diol formation pathway, created by expanding the substrate scope of the carboxylic acid reductase toward noncognate ω-hydroxylic acids. Using the established platform as gateways, seven different diol-convertible amino acids are converted to diols including 1,3-propanediol, 1,4-butanediol, and 1,5-pentanediol. Particularly, we afford to optimize the production of 1,4-butanediol and demonstrate the de novo production of 1,5-pentanediol from glucose, with titers reaching 1.41 and 0.97 g l
, respectively. Our work presents a metabolic platform that enriches the pathway repertoire for nonnatural diols with feedstock flexibility to both sugar and protein hydrolysates.


Direct catalytic conversion of furfural to 1,5-pentanediol by hydrogenolysis of the furan ring under mild conditions over Pt/Co2AlO4 catalyst

Wenjie Xu, Haifeng Wang, Xiaohui Liu, Jiawen Ren, Yanqin Wang, Guanzhong Lu
PMID: 21347475   DOI: 10.1039/c0cc05775d

Abstract

A new strategy was developed for the direct conversion of furfural to 1,5-pentanediol by the hydrogenolysis of the furan ring under mild conditions based on Pt/Co(2)AlO(4) catalyst. This is the first report of the direct catalytic conversion of furfural to 1,5-pentanediol with high yield.


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